molecular formula C15H16BrNO B5784700 N,N-diallyl-3-(4-bromophenyl)acrylamide

N,N-diallyl-3-(4-bromophenyl)acrylamide

Cat. No.: B5784700
M. Wt: 306.20 g/mol
InChI Key: NLSUVHBOPJINEC-JXMROGBWSA-N
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Description

N,N-Diallyl-3-(4-bromophenyl)acrylamide is an acrylamide derivative featuring a 4-bromophenyl group at the β-position of the acrylamide backbone and two allyl substituents on the nitrogen atom. This compound belongs to a broader class of N-substituted acrylamides, which are studied for their diverse applications in polymer chemistry, medicinal chemistry, and materials science. The 4-bromophenyl group confers unique electronic and steric properties, while the diallyl substituents may enhance reactivity in polymerization or cross-linking processes.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-3-11-17(12-4-2)15(18)10-7-13-5-8-14(16)9-6-13/h3-10H,1-2,11-12H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSUVHBOPJINEC-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Comparative Data

Table 1: Structural and Functional Comparisons

Compound Substituents Key Properties/Applications Reference
N,N-Diallyl-3-(4-bromophenyl)acrylamide N-Allyl, 4-BrPh Hypothesized use in polymers/drugs N/A
N-(4-Bromophenyl)ethyl acrylamide (6ak) N-Ethyl, 4-BrPh Synthetic intermediate
N-(4-Bromophenyl)-3-(dimethylamino)acrylamide N-H, β-dimethylamino, 4-BrPh Drug discovery building block
N-(4-Iodophenyl)maleimide (28) 4-IodoPh MGL inhibitor (IC₅₀ = 4.34 μM)

Table 2: Halogen Effects on Bioactivity (IC₅₀ Values)

Halogen (X) Compound IC₅₀ (μM)
F N-(4-Fluorophenyl)maleimide 5.18
Cl N-(4-Chlorophenyl)maleimide 7.24
Br N-(4-Bromophenyl)maleimide 4.37
I N-(4-Iodophenyl)maleimide 4.34

Data from .

Discussion

Electronic and Steric Effects

  • N-Allyl vs.
  • 4-Bromophenyl Contribution : The bromine atom’s electronegativity and polarizability could enhance intermolecular interactions (e.g., halogen bonding) compared to chlorine or fluorine analogs .

Limitations in Available Data

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